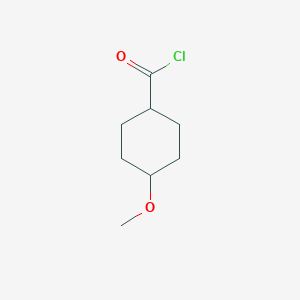
4-methoxycyclohexane-1-carbonyl Chloride
Overview
Description
4-methoxycyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of cyclohexane, a saturated hydrocarbon ring, which has been modified by the addition of a methoxy group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxycyclohexane-1-carbonyl chloride typically involves the reaction of 4-methoxycyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-methoxycyclohexanecarboxylic acid+SOCl2→4-methoxycyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxycyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxycyclohexanecarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-methoxycyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 4-methoxycyclohexanecarboxylic acid.
Reduction: Formation of 4-methoxycyclohexanemethanol.
Scientific Research Applications
4-methoxycyclohexane-1-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxycyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-methoxycyclohexane-1-carbonyl chloride can be compared with other similar compounds such as:
Cyclohexanecarbonyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-methoxybenzoyl chloride: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and applications.
4-methoxycyclohexanecarboxylic acid: The carboxylic acid precursor to this compound, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring with a methoxy group and a carbonyl chloride functional group, providing distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-methoxycyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGGCXKJFXNNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)

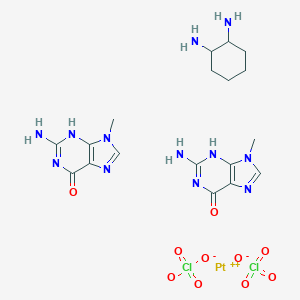
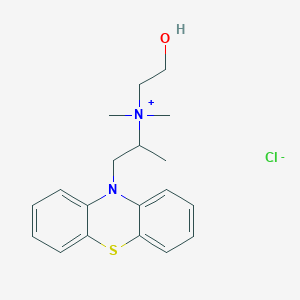


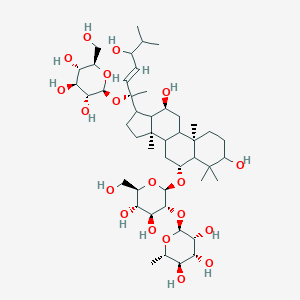
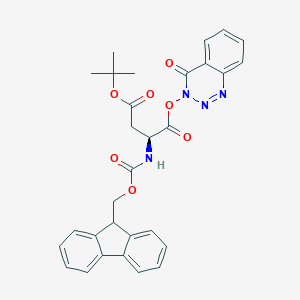

![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
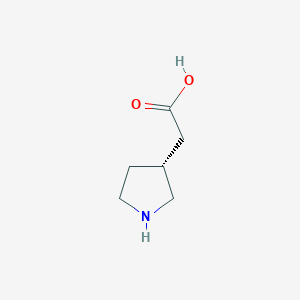

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
